molecular formula C17H20O5 B5588639 2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B5588639
M. Wt: 304.34 g/mol
InChI Key: CVMPOEPRYZHBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as Methyl 2-tert-butyl-5-(4-methoxybenzylidene)-1,3-dioxane-4,6-dione, is a synthetic compound that belongs to the class of dioxane derivatives. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to possess anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it has been proposed that the compound exerts its biological activity by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can modulate various biochemical and physiological processes in cells. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. It has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its stability and solubility in various solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity at higher concentrations. Therefore, it is important to use caution when handling and working with this compound in the laboratory.

Future Directions

There are several potential future directions for research on 2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of novel drug formulations using this compound as a lead compound. Another potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in cells.

Synthesis Methods

The synthesis of 2-tert-butyl-5-(4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the condensation reaction between 4-methoxybenzaldehyde and 2-tert-butyl-1,3-cyclohexanedione in the presence of a catalytic amount of piperidine. The reaction is carried out in refluxing ethanol to obtain the desired product in good yield. This method is simple, efficient, and reproducible, making it suitable for large-scale production.

properties

IUPAC Name

2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-16(2,3)17(4)21-14(18)13(15(19)22-17)10-11-6-8-12(20-5)9-7-11/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMPOEPRYZHBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

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